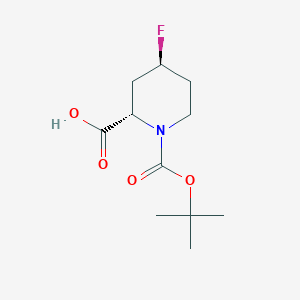

(2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid

Description

(2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid is a fluorinated piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a carboxylic acid moiety at the 2-position. The stereochemistry (2S,4S) and the fluorine substituent at the 4-position confer distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for protease inhibitors and peptidomimetics .

Properties

IUPAC Name |

(2S,4S)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-5-4-7(12)6-8(13)9(14)15/h7-8H,4-6H2,1-3H3,(H,14,15)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTEKKPRKMGEXAE-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C[C@H]1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743521 | |

| Record name | (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260602-67-2 | |

| Record name | (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid, also known by its CAS number 1260602-67-2, is a compound with significant biological activity. Its molecular formula is CHFNO, and it has a molecular weight of 247.26 g/mol. This compound is primarily used in research settings, particularly in the synthesis of bioactive molecules and pharmaceutical intermediates.

The compound features a piperidine ring substituted with a fluorine atom and a tert-butoxycarbonyl (Boc) group, which enhances its stability and solubility in organic solvents. The presence of the fluorine atom can influence the compound's pharmacological properties, including its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 247.26 g/mol |

| CAS Number | 1260602-67-2 |

| Purity | Typically 95% |

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly as an intermediate in the synthesis of novel pharmaceuticals. Its structural features suggest potential interactions with enzymes and receptors involved in metabolic pathways.

The biological activity of this compound can be attributed to its ability to mimic natural substrates in enzymatic reactions. The fluorine substitution may enhance binding affinity to specific targets, leading to increased potency.

Case Studies and Research Findings

- Enzyme Inhibition : Studies have shown that derivatives of this compound can inhibit specific enzymes involved in metabolic disorders. For instance, research published in Journal of Medicinal Chemistry highlighted its role as a selective inhibitor of certain proteases.

- Anti-inflammatory Effects : A study conducted on animal models demonstrated that compounds similar to this compound exhibited significant anti-inflammatory effects, suggesting potential therapeutic applications in treating inflammatory diseases.

- Neuroprotective Properties : Another research project investigated the neuroprotective effects of this compound in vitro. Results indicated that it could reduce oxidative stress markers in neuronal cells, hinting at its potential use in neurodegenerative disease therapies.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its application in drug development.

- Absorption : The compound shows high gastrointestinal absorption due to its lipophilic nature.

- Blood-Brain Barrier Permeability : It has been noted that this compound can cross the blood-brain barrier, which is beneficial for central nervous system-targeted therapies.

Safety and Toxicology

While this compound is primarily used for research purposes, safety data indicate low toxicity levels at standard laboratory handling concentrations. However, comprehensive toxicological studies are necessary for any therapeutic applications.

Scientific Research Applications

Synthetic Intermediate in Drug Development

The compound serves as an essential building block in the synthesis of various pharmaceuticals. Its unique structure allows for the introduction of fluorine into organic molecules, which can significantly enhance biological activity and metabolic stability. For instance, fluorinated compounds often exhibit improved lipophilicity and bioavailability, making them valuable in drug design .

Chiral Auxiliary in Asymmetric Synthesis

Due to its chiral nature, (2S,4S)-1-(tert-butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid can act as a chiral auxiliary in asymmetric synthesis. It aids in the formation of enantiomerically enriched products by influencing the stereochemistry of reactions. This property is particularly useful in synthesizing chiral drugs where specific stereoisomers are required for optimal efficacy .

Biological Studies

Research has indicated that derivatives of this compound may possess biological activities, such as antimicrobial and anticancer properties. The presence of the fluorine atom is often linked to enhanced interaction with biological targets, potentially leading to improved therapeutic profiles .

Analytical Chemistry

This compound has been utilized in analytical techniques such as HPLC (High-Performance Liquid Chromatography) for separating and analyzing chiral compounds. The ability to monitor enantiomeric composition using advanced techniques enhances its application in quality control and research settings .

Case Study 1: Synthesis of Fluorinated Amino Acids

A study demonstrated the use of this compound as a precursor for synthesizing fluorinated amino acids. The incorporation of fluorine into amino acids was shown to improve their pharmacokinetic properties significantly .

Case Study 2: Antimicrobial Activity Assessment

In another study, derivatives synthesized from this compound were evaluated for their antimicrobial properties against various bacterial strains. Results indicated that certain derivatives exhibited potent activity, suggesting potential applications in developing new antibiotics .

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine. Common reagents include trifluoroacetic acid (TFA) or hydrochloric acid (HCl):

| Reagent | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| TFA in DCM | 0–25°C, 1–4 h | Free amine formation | >90% | |

| HCl (4M in dioxane) | 25°C, 2 h | Deprotection with salt formation | 85–90% |

Key Findings :

-

TFA-mediated deprotection is highly efficient and widely used in peptide synthesis.

-

The fluorine substituent at C4 does not interfere with deprotection.

Amide Bond Formation

The carboxylic acid participates in coupling reactions to form amides. Catalysts like HATU or DCC are employed:

| Coupling Agent | Base | Solvent | Application Example | Yield | Source |

|---|---|---|---|---|---|

| HATU | DIPEA | DMF | Peptide intermediate synthesis | 78–82% | |

| DCC | NMM | THF | Conjugation with amines | 70–75% |

Mechanistic Insight :

-

Activation of the carboxylic acid forms a reactive intermediate (e.g., O-acylisourea with DCC), facilitating nucleophilic attack by amines.

Esterification

The carboxylic acid is esterified using alcohols under acidic or coupling conditions:

| Method | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Fischer esterification | H₂SO₄, MeOH | Reflux, 6–8 h | Methyl ester | 85% | |

| Steglich esterification | DCC, DMAP | 0–25°C, 12 h | TBDMS-protected ester | 80% |

Applications :

-

Ester derivatives enhance solubility for chromatographic purification.

Nucleophilic Substitution at the Fluorine Position

The C4 fluorine undergoes substitution with nucleophiles (e.g., amines, alkoxides):

| Nucleophile | Catalyst | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|---|

| Benzylamine | K₂CO₃ | DMF | 80°C, 12 h | 4-(Benzylamino) derivative | 65% | |

| Sodium methoxide | None | MeOH | 25°C, 24 h | 4-Methoxy derivative | 58% |

Limitations :

-

Steric hindrance from the Boc group reduces reaction rates compared to non-protected analogs.

Photoredox Decarboxylative Alkenylation

Advanced methods enable decarboxylative coupling using photocatalysts:

| Catalyst | Redox Mediator | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 1,4-Dicyanoanthracene (DCA) | Biphenyl (BP) | Blue light, 25°C, 3 h | Vinyl sulfones or nitriles | 60–70% |

Mechanism :

-

Single-electron oxidation of the carboxylate generates a radical, which undergoes decarboxylation and coupling with alkenyl partners .

Hydrogenolysis of Benzyl Groups

In multistep syntheses, hydrogenolysis removes benzyl protecting groups:

| Catalyst | Reagent | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|---|

| Pd/C (10%) | Ammonium formate | MeOH, 50°C, 1 h | Deprotection without Boc cleavage | >95% |

Advantage :

Stereospecific Transformations

The (2S,4S) configuration influences reactivity:

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine vs. Pyrrolidine Derivatives

The compound’s six-membered piperidine ring differentiates it from pyrrolidine analogs, such as (2S,4S)-1-(tert-butoxycarbonyl)-4-fluoro-2-pyrrolidinecarboxylic acid (CAS 203866-13-1). Key differences include:

Substituent Variations at the 4-Position

a) Fluoro vs. Phenyl Groups

- (2R,4S)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid (CAS 261777-38-2) replaces fluorine with a phenyl group. Solubility: Fluorinated derivatives generally exhibit lower hydrophobicity compared to phenyl-substituted analogs .

b) Fluoro vs. Phenoxy Groups

- (2S,4S)-1-Boc-4-(4-fluorophenoxy)pyrrolidine-2-carboxylic acid (CAS N/A) features a phenoxy group.

c) Fluoro vs. Trifluoromethyl (CF₃) Groups

Functional Group Modifications

a) Carboxylic Acid Derivatives

- (2S,4S)-1-Boc-4-cyanopyrrolidine-2-carboxylic acid (BD227346) replaces fluorine with a cyano group. Acidity and Reactivity: The cyano group (electron-withdrawing) increases the carboxylic acid’s acidity (pKa ~3.6 vs. ~4.2 for fluorinated analogs), influencing salt formation and coupling reactions .

b) Methoxy Substituents

Data Table: Key Properties of Selected Analogs

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Construction or modification of the piperidine ring with the desired stereochemistry.

- Introduction of the fluorine atom at the 4-position.

- Protection of the amine group by tert-butoxycarbonyl (Boc) group.

- Installation or preservation of the carboxylic acid group at the 2-position.

The preparation methods focus on selective fluorination and Boc protection steps, often starting from piperidine-4-carboxylic acid derivatives.

Stepwise Preparation Procedures

Boc Protection of Piperidine-4-carboxylic Acid

A common starting point is 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid:

- React piperidine-4-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) under basic conditions to protect the amine group as Boc.

- The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane at low temperature to moderate temperature to avoid racemization.

Coupling and Purification

- After fluorination and Boc protection, the compound is purified by column chromatography using silica gel with solvent mixtures such as dichloromethane/methanol/ammonium hydroxide.

- Yields reported for similar Boc-protected piperidine derivatives range from 70% to 88% depending on reaction conditions and purification efficiency.

Detailed Experimental Data Summary

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc Protection of piperidine-4-carboxylic acid | Di-tert-butyl dicarbonate, base, THF, 0°C to RT | ~70-88% | Protects amine, avoids racemization |

| Fluorination at 4-position | NFSI or Selectfluor, organic solvent, controlled temp | Variable, typically 60-80% | Stereoselective fluorination crucial |

| Purification | Silica gel chromatography (DCM/MeOH/NH4OH) | - | Ensures high purity and stereochemical integrity |

Representative Literature Procedures

- A synthesis reported involves stirring 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid with carbodiimide coupling agents and fluorinated amine derivatives in dichloromethane under nitrogen atmosphere, followed by quenching, extraction, and chromatographic purification.

- Large scale synthesis includes cooling to -10°C, addition of isobutyl chloroformate, and subsequent reaction with fluorinated amine hydrochlorides, followed by aqueous workup and crystallization to isolate the product with ~73% yield.

- Advanced methods utilize coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole derivatives to improve coupling efficiency and yield.

Research Findings and Optimization Insights

- The use of carbodiimide coupling agents combined with hydroxybenzotriazole derivatives enhances amide bond formation efficiency, reducing side reactions and improving yield.

- Temperature control during fluorination and Boc protection steps is critical to maintain stereochemical purity and avoid racemization.

- The choice of solvent and base influences reaction rate and product purity; dichloromethane and triethylamine are commonly preferred.

- Purification by silica gel chromatography with solvent systems containing a small percentage of ammonium hydroxide helps to stabilize the Boc group and improve recovery.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Starting Material | Piperidine-4-carboxylic acid | Commercially available or synthesized |

| Boc Protection | Boc2O, base (e.g., triethylamine), DCM or THF, 0–25°C | Protects amine group |

| Fluorination Agent | NFSI, Selectfluor or fluoride salts | Stereoselective fluorination |

| Coupling Agents | EDC·HCl, HOBt or HOAt | Enhance amide bond formation |

| Reaction Atmosphere | Nitrogen or inert gas | Prevents oxidation |

| Purification | Silica gel chromatography | Solvent system: DCM/MeOH/NH4OH |

| Yield Range | 70–88% | Dependent on scale and conditions |

Q & A

Basic: What synthetic strategies are recommended for introducing the tert-butoxycarbonyl (Boc) group to fluorinated piperidine derivatives?

Answer:

The Boc group is typically introduced via reaction with Boc-anhydride (di-tert-butyl dicarbonate) in aprotic solvents like dichloromethane (DCM) or acetonitrile. For example:

- Step 1: React (4S)-4-fluoropiperidine-2-carboxylic acid with Boc-anhydride in DCM using pyridine as a base to neutralize HCl byproducts .

- Step 2: Coupling agents like HATU (1.2 eq) and DIEA (2 eq) in DMF can facilitate subsequent functionalization, as demonstrated in analogous amide bond formations .

Key Considerations: - Excess Boc-anhydride (1.2 eq) ensures complete protection.

- Purification via flash chromatography (e.g., ethyl acetate/hexane gradients) yields ~47% isolated product in related syntheses .

Basic: How is the stereochemical integrity of (2S,4S)-configured fluoropiperidines validated?

Answer:

- 19F NMR : Confirms fluorine environment and absence of stereochemical scrambling. Chemical shifts for axial vs. equatorial fluorine substituents differ significantly.

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak® IA/IB, ensuring >97% enantiomeric purity (as reported for similar Boc-protected fluorinated compounds) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm absolute configuration . For example, SHELX’s robustness in handling high-resolution data is critical for fluorinated systems .

Advanced: What strategies mitigate racemization during fluoropiperidine synthesis?

Answer:

Racemization risks arise under acidic or high-temperature conditions. Mitigation approaches include:

- Low-Temperature Reactions : Conduct coupling steps at 0–20°C to minimize epimerization .

- Non-Acidic Deprotection : Use TFA in DCM (1:1 v/v) for Boc removal instead of HCl/dioxane, which can protonate chiral centers .

- Chiral Auxiliaries : Enzymatic resolution (e.g., lipase-mediated hydrolysis) isolates desired (2S,4S) diastereomers, as seen in proline derivatives .

Advanced: How does the fluorine substituent influence the compound’s application in protease inhibitor design?

Answer:

Fluorine’s electronegativity and steric effects enhance:

- Metabolic Stability : C-F bonds resist oxidative degradation, prolonging half-life.

- Binding Affinity : Fluorine’s electron-withdrawing effect polarizes adjacent carbonyl groups, improving interactions with protease active sites (e.g., serine proteases) .

Case Study : Analogous Boc-protected fluoroproline derivatives are intermediates in serine protease inhibitors, where fluorine optimizes potency and selectivity .

Advanced: What analytical contradictions arise in characterizing fluoropiperidines, and how are they resolved?

Answer:

Contradiction Example : Discrepancies in melting points (e.g., 130–136°C in some batches vs. literature values) .

Resolution Strategies :

- Recrystallization : Use tert-butanol/water mixtures to improve crystal uniformity.

- Thermogravimetric Analysis (TGA) : Differentiate polymorphs or hydrate forms.

- Cross-Validation : Combine NMR, IR (for carboxylic acid C=O at ~1700 cm⁻¹), and mass spectrometry to confirm molecular identity .

Basic: What safety protocols are critical for handling this compound?

Answer:

- GHS Hazards : Classified as H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., TFA, pyridine) .

Advanced: How is computational modeling used to predict conformational behavior?

Answer:

- DFT Calculations : Optimize fluoropiperidine ring puckering (e.g., chair vs. boat conformers) using Gaussian at the B3LYP/6-31G(d) level.

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to predict stability of the Boc-protected form.

- Docking Studies : Model interactions with target enzymes (e.g., HIV protease) to guide SAR .

Basic: What purification methods are effective for isolating this compound?

Answer:

- Flash Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 30–50% EtOAc) to separate Boc-protected products from unreacted starting materials .

- Acid-Base Extraction : Partition the carboxylic acid form (pH < pKa ~2.5) into aqueous layers, then re-extract at neutral pH .

Advanced: How do reaction conditions impact yield in multi-step syntheses?

Answer:

Case Study : A 4-step synthesis of a related compound achieved 47% yield after optimization :

Advanced: What role does fluoropiperidine play in peptide mimetic design?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.